Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]
Overview
Description
Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate] (GPP) is a synthetic fatty acid derivative that has recently gained attention in the scientific community as a potential tool for laboratory research. GPP is composed of glycerol, palmitic acid, and 9-hexadecenoic acid, and is produced through a chemical reaction known as transesterification. The unique structure of GPP has the potential to be used in a variety of applications, including as a biochemical reagent and as a tool to study biological systems.
Scientific Research Applications
Glycerol Transformations and Applications
Glycerol, as a by-product of biodiesel production, has been extensively researched for its potential transformation into valuable C3 chemicals and other products. Studies have shown that glycerol can be converted through various catalytic processes into acrolein, lactic acid, 1,3-dihydroxyacetone, 1,3-propanediol, and allyl alcohol, offering a sustainable and economically viable route for producing these compounds. The focus on heterogeneous catalytic processes has led to significant advancements, including high yields of target products, insights into reaction mechanisms, and the development of efficient catalysts (Wang, Xiao, & Xiao, 2019).
Glycerol in Infant Nutrition
The inclusion of glycerol derivatives, particularly those related to palm oil and beta-palmitate, in infant formulas has been explored to mimic the palmitic acid configuration of human milk. Although some studies suggest short-term benefits like softer stool consistency from these formulations, the evidence does not conclusively recommend the avoidance of palm oil or the necessity of high SN-2-palmitate blends in infant formulas for health reasons (Bronský et al., 2019).
Glycerol Hydrogenolysis
Glycerol hydrogenolysis into propanediols, like 1,2-PDO and 1,3-PDO, has been identified as a promising route for glycerol utilization, producing intermediates for the chemical and polymer industries. The process, particularly when using in situ generated hydrogen, presents an attractive alternative to conventional synthesis methods, offering a sustainable approach to utilize glycerol for producing valuable chemicals (Martin et al., 2013).
Microbial Fermentation of Glycerol
The microbial fermentation of glycerol to produce glycerol itself or other value-added products has been revisited, especially in the context of the increasing availability of glycerol from biodiesel production. Advances in microbial strains, fermentation processes, and glycerol yields highlight the potential of this route for sustainable chemical production (Wang et al., 2001).
Downstream Processing of Glycerol
The abundant availability of glycerol from biodiesel production has led to research on its downstream processing into useful products and chemicals. Glycerol serves as a renewable feedstock for producing functional products, including glycerol carbonate, telomers, branched alkyl ethers, propanediols, and epoxides, showcasing its versatility and potential as a central raw material in the chemical industry (Kaur et al., 2015).
Mechanism of Action
Target of Action
The primary targets of Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate] are currently unknown. This compound is a type of monoacylglycerol, which are known to interact with various enzymes and receptors in the body . .
Mode of Action
As a monoacylglycerol, it may interact with its targets by integrating into cell membranes or by modulating the activity of enzymes and receptors .
Biochemical Pathways
Monoacylglycerols can be involved in various biological processes, including lipid metabolism and signal transduction . .
Pharmacokinetics
As a lipid compound, it is likely to be absorbed in the intestines and distributed throughout the body via the lymphatic system . The metabolism and excretion of this compound would likely involve enzymatic breakdown and elimination via the kidneys .
Result of Action
Given its structure, it may influence cell membrane properties and signal transduction processes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interactions with its targets
properties
IUPAC Name |
2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl hexadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19,21-22,24,48H,4-18,20,23,25-47H2,1-3H3/b22-19-,24-21- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOVJPPUXXFZPC-UZTWDUGDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H94O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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